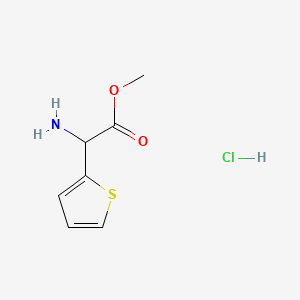

Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride

Description

Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride (CAS: 132289-66-8) is a chiral α-amino ester derivative featuring a thiophene ring. Its molecular formula is C₇H₁₀ClNO₂S, with a molecular weight of 207.67 g/mol. The compound is hygroscopic and decomposes at approximately 180°C . It is commonly employed as a building block in medicinal chemistry, particularly in multicomponent reactions such as the Ugi condensation . Safety data indicate hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-2-thiophen-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEQIXANVTXFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132289-66-8 | |

| Record name | 2-Thiopheneacetic acid, α-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132289-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride typically involves the esterification of 2-amino-2-(thiophen-2-yl)acetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound is frequently used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic chemistry .

- Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones, reduction to thiol derivatives, and nucleophilic substitution reactions involving its amino group.

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent.

3. Medicine

- Therapeutic Applications : Ongoing research is investigating the compound's efficacy in treating various diseases, including its role as a potential therapeutic agent in pharmacology .

- Mechanism of Action : The compound's interaction with specific enzymes and receptors can modulate biological pathways, leading to significant therapeutic effects.

4. Industry

- Organic Semiconductors : The compound is utilized in the development of organic semiconductors due to its electronic properties, which are enhanced by the presence of the thiophene moiety .

- Advanced Materials : Its unique chemical structure makes it suitable for creating advanced materials with specific electrical and optical properties.

Data Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Versatile precursor for complex organic molecules |

| Biology | Antimicrobial agent | Exhibits significant antimicrobial activity |

| Anticancer potential | Induces apoptosis in cancer cell lines | |

| Medicine | Therapeutic agent | Investigated for efficacy against various diseases |

| Industry | Organic semiconductors | Used in the development of electronic materials |

Case Studies

-

Antimicrobial Activity Study :

- A study published in a peer-reviewed journal demonstrated that this compound displayed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a new antimicrobial agent.

-

Cancer Research :

- In vitro studies have shown that this compound can induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. Further research is required to explore its mechanisms and efficacy in vivo.

-

Material Science Application :

- The integration of this compound into polymer matrices has been studied for its impact on enhancing electrical conductivity and stability in organic electronic devices.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Decomposition/Boiling Point | Key Substituent |

|---|---|---|---|---|---|

| Methyl 2-amino-2-(thiophen-2-yl)acetate HCl | C₇H₁₀ClNO₂S | 207.67 | 98% | ~180°C (decomposition) | Thiophene-2-yl |

| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | C₉H₁₁Cl₂NO₂ | ~233.67 (estimated) | 95% | Not reported | 2-Chlorophenyl |

| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | C₉H₁₁ClFNO₂ | 235.64 | 98% | Not reported | 4-Fluorophenyl |

| Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl | C₁₀H₁₄ClNO₃ | 241.67 | Not reported | Not reported | 2-Methoxyphenyl |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl | C₈H₁₆ClNO₃ | 209.67 | Not reported | Not reported | Tetrahydropyran-4-yl |

| Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate HCl | C₁₀H₁₁ClF₃NO₂ | 269.64 | Not reported | Not reported | 4-Trifluoromethylphenyl |

Key Observations :

- Molecular Weight : The thiophene derivative has the lowest molecular weight (207.67 g/mol) among the analogs, attributed to the smaller thiophene ring compared to substituted phenyl or tetrahydropyran groups.

- Purity : Both the thiophene and 4-fluorophenyl derivatives are available at 98% purity, suggesting high utility in synthetic applications .

Structural Influence on Reactivity

- Steric Effects : Bulky substituents (e.g., tetrahydropyran-4-yl) may hinder reaction rates, whereas smaller groups (e.g., 4-fluorophenyl) offer better accessibility .

Biological Activity

Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including data from various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which contributes to its chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in chemical and pharmaceutical research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the compound's interaction with specific microbial enzymes or receptors, leading to disrupted cellular processes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549. The anticancer mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis Induction | |

| MCF-7 (Breast Cancer) | 20 | Cell Cycle Arrest | |

| HeLa (Cervical Cancer) | 25 | Reduced Viability |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell survival.

- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to cell death in cancerous tissues while sparing normal cells at lower concentrations.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities.

Table 3: Comparison with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 2-amino-2-(thiophen-3-yl)acetate | Antimicrobial | |

| Thiophene-2-carboxylic acid | Anticancer | |

| 4-Thiophenecarboxylic acid | Antimicrobial & Anti-inflammatory |

Case Studies

Recent studies have explored the potential therapeutic applications of this compound in animal models. For instance, a study conducted on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models of lung cancer, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride?

- Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2-thiophenecarboxaldehyde with methyl glycinate under reductive amination conditions, using sodium cyanoborohydride or similar reducing agents to form the amino ester intermediate.

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous methanol or ethanol.

- Purification : Recrystallization from ethanol/diethyl ether or chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity .

Q. How is the molecular structure of this compound validated in academic research?

- Answer : Structural confirmation employs:

- X-ray crystallography : For absolute stereochemical determination (e.g., using SHELX or WinGX/ORTEP software ).

- NMR spectroscopy : and NMR identify proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and confirm ester/amine functionalities.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 236.05 for CHClNOS) .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s electronic properties and reactivity compared to phenyl analogs?

- Answer : The thiophene ring introduces:

- Enhanced π-electron density : Sulfur’s lone pairs increase nucleophilicity, affecting reactions like electrophilic substitution or coordination to metal catalysts.

- Redox activity : Thiophene’s sulfur atom can participate in charge-transfer interactions, as shown in DFT studies (e.g., using the Colle-Salvetti functional to model electron correlation ).

- Biological interactions : The sulfur atom may enhance binding to cysteine-rich enzyme pockets, as observed in clopidogrel analogs .

Q. What computational approaches are used to predict the compound’s pharmacokinetic and dynamic properties?

- Answer :

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps (e.g., ~4.2 eV for thiophene derivatives) to predict reactivity and stability .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to assess interactions with biological targets like serotonin receptors .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.8) and permeability, guiding drug design .

Q. What strategies are effective in resolving enantiomeric purity during synthesis?

- Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during esterification .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Chiral chromatography : Employ Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases for analytical or preparative separation .

Methodological Insights

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

- Answer :

- Target identification : Screening against kinase panels (e.g., tyrosine kinases) via fluorescence polarization assays .

- Mechanistic studies : Time-dependent inhibition assays (e.g., IC determination) and X-ray co-crystallography reveal binding modes (e.g., ’s clopidogrel analogs ).

- Metabolic stability : Liver microsome assays (e.g., rat CYP450 isoforms) assess susceptibility to oxidative degradation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Answer :

- Racemization risks : High temperatures or acidic conditions during esterification can lead to epimerization; optimized protocols use low-temperature (<0°C) HCl gas saturation .

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) under hydrogen pressure minimize side reactions during reductive amination .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to ensure enantiomeric excess (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.